![molecular formula C13H16N2O4S2 B286012 Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate](/img/structure/B286012.png)
Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of tetrahydrothiophene carboxylates and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate is not fully understood. However, studies have shown that it interacts with various enzymes and proteins, leading to changes in their activity and function. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs with potential biological activities. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate in scientific research. One direction is the development of new compounds with potential biological activities based on its structure. Another direction is the investigation of its potential as a drug delivery agent. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various scientific research fields.
In conclusion, Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop new compounds based on its structure.
Synthesemethoden
Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate can be synthesized using various methods. One of the most common methods is the reaction of 4-methylbenzenesulfonylhydrazide with ethyl 2-bromo-2-methyl-4-oxobutanoate in the presence of a base. The reaction yields Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate as a yellow solid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(4-methylphenyl)sulfonyl]hydrazono}tetrahydro-2-thiophenecarboxylate has potential applications in various scientific research fields. It has been used in the synthesis of new compounds with potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory activities. It has also been used in the development of new materials with potential applications in drug delivery and catalysis.
Eigenschaften
Molekularformel |
C13H16N2O4S2 |
---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
methyl (4Z)-4-[(4-methylphenyl)sulfonylhydrazinylidene]thiolane-2-carboxylate |
InChI |
InChI=1S/C13H16N2O4S2/c1-9-3-5-11(6-4-9)21(17,18)15-14-10-7-12(20-8-10)13(16)19-2/h3-6,12,15H,7-8H2,1-2H3/b14-10- |
InChI-Schlüssel |
VGKIKKAUAYTEOT-UVTDQMKNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/CC(SC2)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(SC2)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(SC2)C(=O)OC |
Löslichkeit |
6.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.